![molecular formula C13H14ClN3O2 B13122296 (S)-3-([2,2'-Bipyridin]-6-yl)-2-aminopropanoicacidhydrochloride](/img/structure/B13122296.png)
(S)-3-([2,2'-Bipyridin]-6-yl)-2-aminopropanoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid hydrochloride is a chiral compound that features a bipyridine moiety attached to an aminopropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,2’-bipyridine and (S)-2-aminopropanoic acid.
Coupling Reaction: The bipyridine moiety is coupled with the aminopropanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid hydrochloride may involve:
Large-Scale Coupling: Utilizing automated reactors for the coupling reaction to ensure consistency and efficiency.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized bipyridine derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Substituted aminopropanoic acid derivatives.
Scientific Research Applications
Chemistry
Coordination Chemistry: The bipyridine moiety can act as a ligand, forming complexes with various metal ions.
Catalysis: These metal complexes can be used as catalysts in organic reactions.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development:
Industry
Materials Science: Used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid hydrochloride involves its interaction with molecular targets such as metal ions and enzymes. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, the amino group can interact with enzyme active sites, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid
- ®-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid hydrochloride
- (S)-3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride
Uniqueness
- Chirality : The (S)-enantiomer may exhibit different biological activities compared to the ®-enantiomer.
- Bipyridine Position : The position of the bipyridine moiety can influence the compound’s coordination chemistry and reactivity.
Properties
Molecular Formula |
C13H14ClN3O2 |
|---|---|
Molecular Weight |
279.72 g/mol |
IUPAC Name |
(2S)-2-amino-3-(6-pyridin-2-ylpyridin-2-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C13H13N3O2.ClH/c14-10(13(17)18)8-9-4-3-6-12(16-9)11-5-1-2-7-15-11;/h1-7,10H,8,14H2,(H,17,18);1H/t10-;/m0./s1 |
InChI Key |
XFDSKCBPHMGRTM-PPHPATTJSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)C2=CC=CC(=N2)C[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(=N2)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


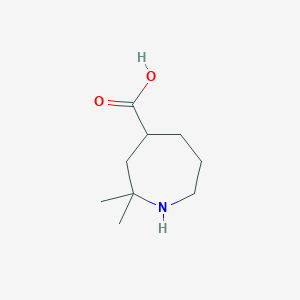
![2-(7-Chlorodibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13122228.png)
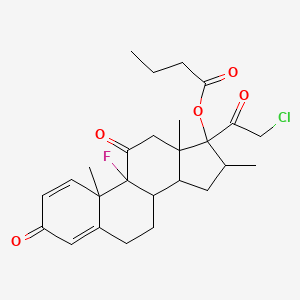

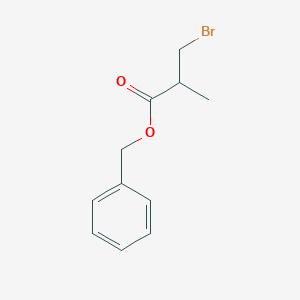
![Methyl6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate](/img/structure/B13122251.png)
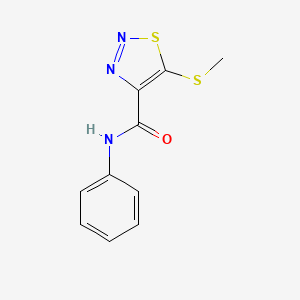

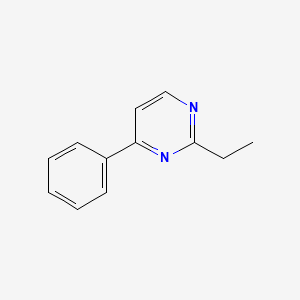
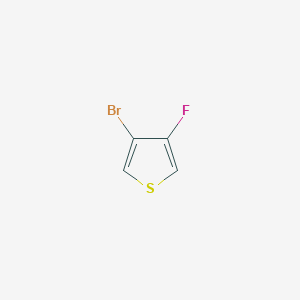

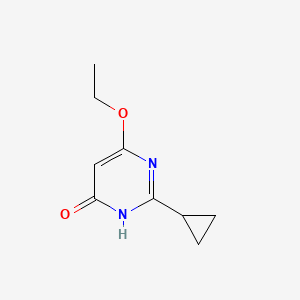

![4,7-Dibromo-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13122290.png)
